Home > Products > Screening Compounds P76070 > Intermediate of Rolapitant
Intermediate of Rolapitant -

Intermediate of Rolapitant

Catalog Number: EVT-12229728
CAS Number:
Molecular Formula: C23H19NO4
Molecular Weight: 373.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rolapitant is a selective and competitive antagonist of the human substance P/neurokinin-1 receptor, primarily used in the prevention of delayed chemotherapy-induced nausea and vomiting. It is marketed as rolapitant hydrochloride monohydrate, a white to off-white crystalline powder that is slightly hygroscopic. Rolapitant has gained attention for its efficacy in managing nausea associated with chemotherapy, particularly in preventing delayed phases that can occur more than 24 hours after treatment .

Source and Classification

Rolapitant is classified as a neurokinin-1 receptor antagonist. It was developed by TESARO, Inc. and received approval for clinical use in various regions for its application in oncology settings. The compound is derived from a complex synthetic route involving several intermediates and reactions to achieve its final active pharmaceutical ingredient form .

Synthesis Analysis

Methods and Technical Details

The synthesis of rolapitant hydrochloride involves multiple steps, starting from commercially available l-pyroglutamic acid. The key steps include:

  1. Formation of Pyrrolo-Oxazolidone: This is achieved by condensing l-pyroglutamic acid with trimethylacetaldehyde in the presence of methanesulfonic acid, followed by careful addition of trifluoroacetic anhydride.
  2. Stereoselective Alkylation: The resulting pyrrolo-oxazolidone undergoes deprotonation and alkylation using methyl formate, facilitated by copper chloride as a Lewis acid.
  3. Ring Closure: A ring-closing metathesis reaction is performed using Hoveyda–Grubbs second-generation catalyst to form the desired spirocyclic structure.
  4. Final Steps: The product undergoes reduction and purification steps to yield rolapitant hydrochloride hydrate in high yield .
Molecular Structure Analysis

Structure and Data

Rolapitant has a complex molecular structure characterized by its spirocyclic framework. The chemical formula is C25H26F6N2O2HClH2OC_{25}H_{26}F_{6}N_{2}O_{2}\cdot HCl\cdot H_{2}O, with a molecular weight of approximately 555 g/mol. The IUPAC name for rolapitant is:

(5S,8S)8[(1R)1[3,5bis(trifluoromethyl)phenyl]ethoxy]methyl8phenyl1,7diazaspiro[4.5]decan2onehydrochloride(5S,8S)-8-{[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl}-8-phenyl-1,7-diazaspiro[4.5]decan-2-onehydrochloride

The structural representation indicates multiple functional groups that contribute to its pharmacological activity .

Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of rolapitant involves several key reactions:

  • Condensation Reactions: Initial condensation of l-pyroglutamic acid with aldehydes leads to the formation of intermediate compounds essential for further transformations.
  • Reduction Reactions: Subsequent reduction steps convert imines to amines, critical for achieving the final active form.
  • Metathesis Reactions: The ring-closing metathesis step is pivotal in forming the spirocyclic structure that defines rolapitant's activity.

These reactions are optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .

Mechanism of Action

Rolapitant functions primarily through its action on neurokinin-1 receptors located in both the central nervous system and peripheral tissues. By blocking the interaction between substance P and these receptors, rolapitant effectively prevents the signaling pathways that lead to nausea and vomiting associated with chemotherapy.

The pharmacokinetics of rolapitant reveal a long elimination half-life (approximately seven days), allowing for sustained therapeutic effects following a single dose. This long duration distinguishes it from other neurokinin-1 receptor antagonists, facilitating better management of delayed chemotherapy-induced nausea .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Maximum solubility occurs at pH levels between 2 and 4.
  • Hygroscopicity: Slightly hygroscopic, affecting storage conditions.

Chemical Properties

  • Molecular Weight: 555 g/mol.
  • Chemical Stability: Rolapitant demonstrates stability under various conditions but requires proper storage to maintain efficacy.
  • Interaction with Cytochrome P450: Unlike many drugs metabolized by cytochrome P450 enzymes, rolapitant does not inhibit CYP3A4, which reduces potential drug-drug interactions .
Applications

Rolapitant is primarily used in clinical settings for:

  • Chemotherapy-Induced Nausea and Vomiting Prevention: Its main application lies in preventing both acute and delayed phases of nausea related to chemotherapy treatments.
  • Research Applications: Ongoing studies explore its potential uses in other gastrointestinal disorders due to its mechanism of action on neurokinin receptors.

Properties

Product Name

Intermediate of Rolapitant

IUPAC Name

benzyl 5-oxo-2,4-diphenyl-1,3-oxazolidine-3-carboxylate

Molecular Formula

C23H19NO4

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C23H19NO4/c25-22-20(18-12-6-2-7-13-18)24(21(28-22)19-14-8-3-9-15-19)23(26)27-16-17-10-4-1-5-11-17/h1-15,20-21H,16H2

InChI Key

VUHAXUDTXAGDSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N2C(C(=O)OC2C3=CC=CC=C3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.